2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride
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Overview
Description
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride is a chemical compound with the molecular formula C12H7Cl2NOS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a pyridine ring with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with 4-chlorothiophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols and Amines: Formed through reduction reactions.
Scientific Research Applications
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The carbonyl chloride group is highly reactive and can form stable amide or ester linkages with proteins and enzymes, thereby modulating their activity. The thioether linkage also plays a role in the compound’s reactivity, allowing it to participate in redox reactions and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)Thio]Pyridine-3-Carbonyl Chloride
- 2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride
- 2-[(4-Nitrophenyl)Thio]Pyridine-3-Carbonyl Chloride
Uniqueness
2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in applications where selective reactivity and stability are required. The compound’s ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NOS/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIPUKLQDTFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379258 |
Source
|
Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97936-44-2 |
Source
|
Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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